N,N,2-Trimethyl-2H-indazol-5-amine
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Overview
Description
N,N,2-Trimethyl-2H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-2H-indazol-5-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-methyl-6-nitro-1H-indazole.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-2H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methyl iodide (CH3I) in the presence of a base like cesium carbonate (Cs2CO3).
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted indazole derivatives.
Scientific Research Applications
N,N,2-Trimethyl-2H-indazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-2H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N,N,2,3-Trimethyl-2H-indazol-6-amine: Another methylated indazole derivative with similar properties.
N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide: Known for its antifungal activity.
Pazopanib: A tyrosine kinase inhibitor used in cancer treatment that contains an indazole moiety.
Uniqueness
N,N,2-Trimethyl-2H-indazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
918903-51-2 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,2-trimethylindazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-4-5-10-8(6-9)7-13(3)11-10/h4-7H,1-3H3 |
InChI Key |
RZUFQCIDOVHFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)N(C)C |
Origin of Product |
United States |
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